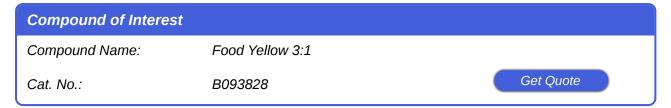


Spectroscopic Profile of Food Yellow 3:1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the food colorant "Food Yellow 3:1". This document focuses on the key analytical techniques of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited publicly available data for the aluminum lake itself, this guide primarily details the spectroscopic properties of its parent compound, C.I. Food Yellow 3 (Sunset Yellow FCF), and outlines the general analytical procedures applicable to both.

Chemical Identity

"Food Yellow 3:1" is the aluminum lake of C.I. Food Yellow 3.[1][2] The ":1" designation signifies the laked version of the dye.[1][2] The parent dye, C.I. Food Yellow 3, is also known by several other names, including Sunset Yellow FCF, Orange Yellow S, and FD&C Yellow No. 6. [3][4] The CAS number for Food Yellow 3:1 is 15790-07-5.[1][2] Laking is a process where a water-soluble dye is precipitated onto an inert binder, typically aluminum hydroxide, to render it insoluble in water. This property is particularly useful for coloring solid food products where color migration is undesirable.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of food colorants. The analysis of Sunset Yellow FCF reveals characteristic absorption maxima in the visible and



ultraviolet regions of the electromagnetic spectrum.

Table 1: UV-Vis Spectroscopic Data for Sunset Yellow FCF

Wavelength (λmax)	Solvent/pH
~480 nm	pH 1
443 nm	pH 13
~500 nm (shoulder)	pH 13

Note: The absorption maximum of Sunset Yellow FCF is pH-dependent.

Experimental Protocol for UV-Vis Analysis

The following is a general procedure for the UV-Vis analysis of water-soluble food dyes like Sunset Yellow FCF.

Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

- Stock Solution: Accurately weigh a known amount of the dye standard (e.g., 100 mg) and dissolve it in a specific volume of deionized water (e.g., 100 mL) to prepare a stock solution of known concentration.
- Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve a range of concentrations that will be used to generate a calibration curve.
- Sample Solution: For a solid food sample, extract the colorant using a suitable solvent (often water or an aqueous-organic mixture). The extraction process may involve homogenization, sonication, and centrifugation to remove solid debris. For liquid samples, a simple dilution may be sufficient.



• pH Adjustment: If the effect of pH on the absorption spectrum is being investigated, adjust the pH of the sample and standard solutions using appropriate buffers.

Measurement:

- Wavelength Scan: Perform a wavelength scan over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for the dye.
- Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
- Sample Analysis: Measure the absorbance of the sample solution at the same λ max.
- Quantification: Use the calibration curve to determine the concentration of the dye in the sample solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule, offering a "molecular fingerprint" that can be used for identification and quality control.

Table 2: Key FTIR Absorption Bands for Sunset Yellow FCF

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3440	O-H stretching (hydroxyl group)
~1630	N=N stretching (azo group)
~1560	C=C stretching (aromatic ring)
~1215	S=O stretching (sulfonate group)
~1040	C-O stretching

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for FTIR Analysis



Attenuated Total Reflectance (ATR) is a common sampling technique for the FTIR analysis of solid and liquid food colorants due to its minimal sample preparation requirements.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

- Solid Samples: Place a small amount of the powdered dye or a piece of the solid food product directly onto the ATR crystal.
- Liquid Samples: Place a drop of the liquid sample onto the ATR crystal.

Measurement:

- Background Scan: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Scan: Place the sample on the ATR crystal and ensure good contact using the pressure clamp. Collect the sample spectrum.
- Data Analysis: The resulting spectrum can be compared to reference spectra in a library for identification. The positions and intensities of the absorption bands can be analyzed to confirm the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It allows for the identification and quantification of different atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).

Status of NMR Data for Food Yellow 3:1:

Despite extensive searches of publicly available scientific literature and databases, specific experimental ¹H and ¹³C NMR spectroscopic data for C.I. Food Yellow 3 (Sunset Yellow FCF) or its aluminum lake, **Food Yellow 3:1**, could not be located.



The lack of readily available NMR data for this specific food colorant may be attributed to several factors, including:

- Proprietary nature of the data: Manufacturers may consider this information proprietary.
- Limited academic research: While the toxicological and analytical detection of these dyes is widely studied, fundamental structural elucidation using NMR may be less common in published literature.
- Technical challenges: The solubility of azo dyes and their lakes in common deuterated solvents suitable for NMR can be a limiting factor.

General Principles of NMR Analysis for Azo Dyes

Should NMR analysis be undertaken, the following general principles would apply:

- ¹H NMR: Would provide information on the number and types of protons in the molecule, their chemical environment, and their connectivity. Signals corresponding to aromatic protons on the naphthalene and benzene rings would be expected.
- 13C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environment, including those in the aromatic rings and any aliphatic carbons.

Experimental Protocol for NMR Analysis (General):

Instrumentation: A high-field NMR spectrometer.

Sample Preparation:

- Solvent Selection: A suitable deuterated solvent in which the compound is sufficiently soluble must be chosen (e.g., D₂O, DMSO-d₆).
- Sample Dissolution: Dissolve a few milligrams of the sample in the deuterated solvent.
- Filtration: Filter the solution into an NMR tube to remove any particulate matter.

Measurement:

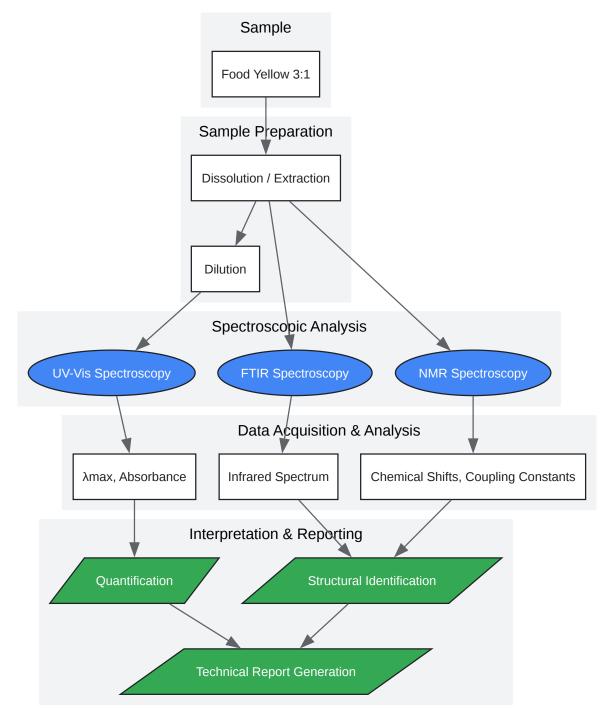


- Acquire ¹H and ¹³C NMR spectra.
- Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) could be employed for a more detailed structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of "Food Yellow 3:1".





Spectroscopic Analysis Workflow for Food Yellow 3:1

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Caption: Logical workflow for the spectroscopic analysis of Food Yellow 3:1.



This guide provides a foundational understanding of the spectroscopic characteristics of **Food Yellow 3:1**, primarily through the analysis of its parent compound. For definitive analysis of the aluminum lake, empirical data would need to be generated following the general protocols outlined herein.

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